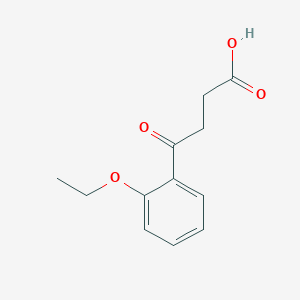

4-(2-Ethoxyphenyl)-4-oxobutyric acid

Description

Contextualization of the 4-(2-Ethoxyphenyl)-4-oxobutyric Acid Scaffold within Butyric Acid Derivatives

Butyric acid, a simple short-chain fatty acid, and its derivatives are fundamental building blocks in organic chemistry and have found a wide array of applications, from industrial processes to pharmaceuticals. extrapolate.comnih.gov Derivatives of butyric acid are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties. ontosight.airesearchgate.netkoreascience.kr The modification of the basic butyric acid structure can lead to compounds with unique chemical and physical properties. ontosight.ai

Within this broad family, the 4-aryl-4-oxobutanoic acid scaffold is a notable subclass. These compounds are characterized by the attachment of an aryl group and a ketone to the butanoic acid chain. This compound is a specific example of this structural class, distinguished by an ethoxy group at the ortho-position of the phenyl ring. This substitution pattern influences the compound's electronic and steric properties, which in turn affects its reactivity and potential applications. The core structure positions it as a valuable intermediate for synthesizing more elaborate molecules.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 39595-35-2 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Synonym | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid |

Data sourced from ChemScene. chemscene.com

Overview of Historical and Contemporary Research Significance of Analogous Structures

The research significance of structures analogous to this compound is well-documented. Historically and in contemporary research, these aryl-4-oxobutanoic acids have been pivotal in the synthesis of a variety of chemical entities.

A common synthetic application for this class of compounds is the Friedel–Crafts reaction. For example, 4-(4-Methylphenyl)-4-oxobutanoic acid is prepared through the Friedel–Crafts reaction of toluene (B28343) with succinic anhydride (B1165640), a method often used in undergraduate organic chemistry synthesis education. wikipedia.org This highlights the fundamental importance of these structures in chemical education and research.

In medicinal chemistry, derivatives of 4-aryl-4-oxobutanoic acids are investigated for their potential biological activities. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been synthesized and shown to possess anti-inflammatory properties. chimicatechnoacta.ru The core scaffold is seen as a promising starting point for the development of novel therapeutic agents. The related compound, 4-(4-ethoxyphenyl)-4-oxobutanoic acid, is noted for its potential as a precursor in the synthesis of pharmaceuticals. ontosight.ai

Furthermore, the structural framework of aryl-4-oxobutanoic acids serves as a key intermediate for creating complex heterocyclic compounds. Research has demonstrated their use in synthesizing bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are important in pharmaceutical chemistry due to their presence in various biologically active molecules. arabjchem.org The ability to construct such nitrogen-containing heterocycles makes these acids valuable tools for drug discovery and development. arabjchem.org

The table below presents some analogous structures and their areas of research significance.

| Compound Name | Area of Significance |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Organic synthesis, Chemical education wikipedia.org |

| 4-(4-Ethoxyphenyl)-4-oxobutanoic acid | Intermediate in pharmaceutical synthesis ontosight.ai |

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Anti-inflammatory activity chimicatechnoacta.ru |

| 4-Aryl-2,4-dioxobutanoic acids | Synthesis of heterocyclic compounds like pyrazoles pleiades.online |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-11-6-4-3-5-9(11)10(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCGHBBXNYFBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605847 | |

| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39595-35-2 | |

| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Ethoxyphenyl 4 Oxobutyric Acid and Analogues

Established Synthetic Pathways for Aryl-4-oxobutanoic Acids

The most prominent and widely used method for the synthesis of aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. vedantu.com This reaction involves the electrophilic substitution of an aromatic compound with an acylating agent, in this case, succinic anhydride (B1165640), in the presence of a Lewis acid catalyst. vedantu.comwikipedia.org

Friedel-Crafts Acylation Approaches with Succinic Anhydride

The Friedel-Crafts acylation of an aromatic compound with succinic anhydride is a classic and effective method for preparing 4-aryl-4-oxobutanoic acids. vedantu.comwikipedia.org In the case of 4-(2-Ethoxyphenyl)-4-oxobutyric acid, the aromatic substrate is 2-ethoxybenzene (phenetole). The reaction proceeds by the activation of succinic anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. vedantu.comstackexchange.com This electrophile then attacks the electron-rich aromatic ring of 2-ethoxybenzene.

The ethoxy group (-OCH₂CH₃) on the benzene (B151609) ring is an ortho-, para-directing activator. Therefore, the acylation is expected to occur at the positions ortho and para to the ethoxy group. Due to steric hindrance from the ethoxy group at the ortho position, the major product of this reaction is generally the para-substituted isomer, 4-(4-ethoxyphenyl)-4-oxobutanoic acid. However, the formation of the ortho-acylated product, 4-(2-ethoxyphenyl)-4-oxobutanoic acid, can be influenced by reaction conditions. plymouth.ac.uk

The general reaction is as follows:

A significant challenge in Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric or even excess amounts of the catalyst. stackexchange.com The reaction is typically quenched with water to decompose the catalyst-product complex and liberate the final product. vedantu.com

Derivatization from Ketone and Other Oxobutanoic Acid Precursors

While Friedel-Crafts acylation is the most direct route, this compound and its analogues can theoretically be prepared through the derivatization of other precursor molecules. These multi-step synthetic sequences can be employed when the direct acylation is not feasible or yields undesirable isomer mixtures.

One potential approach involves the synthesis of a suitable aryl ketone followed by further chemical transformations. For instance, a pre-functionalized aromatic ketone could undergo reactions to introduce the butanoic acid side chain. However, for the specific case of 4-aryl-4-oxobutanoic acids, the Friedel-Crafts acylation with succinic anhydride is generally the most efficient and straightforward method.

Advanced Synthetic Strategies and Optimization Techniques

To improve the yield, purity, and regioselectivity of the synthesis of this compound, various advanced strategies and optimization techniques can be employed. These focus on multi-step reaction sequences and the careful control of reaction parameters.

Multi-Step Organic Reaction Sequences for Functional Group Introduction

In cases where direct Friedel-Crafts acylation yields a mixture of ortho and para isomers, a multi-step sequence can be designed to achieve higher purity of the desired 2-substituted product. This could involve the use of protecting groups to block the more reactive para position on the 2-ethoxybenzene ring before the acylation step. After the Friedel-Crafts reaction, the protecting group would be removed to yield the desired this compound.

Influence of Catalysts and Reaction Conditions on Synthesis Efficiency

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the Friedel-Crafts acylation.

Catalysts: Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid catalyst for this reaction. wikipedia.org Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used, although they are generally less reactive. nih.gov The amount of catalyst is a critical parameter; a stoichiometric amount or more is often required due to complexation with the ketone product. stackexchange.com

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

The table below summarizes the effect of different catalysts on Friedel-Crafts acylation reactions.

| Catalyst | Activity | Common Applications |

| Aluminum Chloride (AlCl₃) | High | General purpose, highly effective for acylation of various aromatics. |

| Ferric Chloride (FeCl₃) | Moderate | Used when a milder catalyst is required. |

| Zinc Chloride (ZnCl₂) | Mild | Often used for acylation of activated aromatic rings like phenols. rsc.org |

| Boron Trifluoride (BF₃) | Moderate | Can be used as a gaseous catalyst or in solution. |

Solvent Selection and Impact on Yield and Purity

Inert Solvents: Non-polar, inert solvents are commonly used to facilitate the reaction without participating in it. Carbon disulfide (CS₂) and nitrobenzene (B124822) have been historically used, but due to their toxicity and reactivity, they have been largely replaced by halogenated hydrocarbons. Dichloromethane and 1,2-dichloroethane (B1671644) are common choices as they are good solvents for the reactants and the Lewis acid-acylating agent complex.

Solvent Effects on Regioselectivity: The polarity of the solvent can influence the isomer distribution. In some cases, non-polar solvents can favor the formation of the ortho-isomer (the kinetic product), while polar solvents may lead to a higher proportion of the para-isomer (the thermodynamic product) by allowing for equilibration. google.com For instance, a patent for the synthesis of 4-alkoxyphenyl-4-oxo-butyric acids suggests the use of dichlorobenzenes as a solvent to achieve high selectivity. google.com

The following table outlines the properties of common solvents used in Friedel-Crafts acylations.

| Solvent | Polarity | Boiling Point (°C) | Key Considerations |

| Dichloromethane | Polar aprotic | 39.6 | Good solvent for reactants, relatively low boiling point. |

| 1,2-Dichloroethane | Polar aprotic | 83.5 | Higher boiling point allows for higher reaction temperatures. |

| Carbon Disulfide | Non-polar | 46.3 | Highly flammable and toxic, use is discouraged. |

| Nitrobenzene | Polar aprotic | 210.9 | High boiling point, but can be reactive and is toxic. |

| Dichlorobenzenes | Relatively non-polar | 173-180 | Can promote high selectivity in some acylations. google.com |

By carefully selecting the appropriate synthetic pathway and optimizing the reaction conditions, including the choice of catalyst and solvent, the synthesis of this compound can be achieved with reasonable efficiency and purity.

Industrial Production Methodologies for Related Oxobutyrates

The industrial-scale synthesis of 4-oxoalkanoic acids, such as this compound and its analogues, predominantly relies on robust and well-established chemical reactions that can be adapted for large-scale production. The core synthetic strategy for this class of compounds is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.govorganic-chemistry.org This method is widely employed in the fine chemical industry for the synthesis of aromatic ketones. researchgate.net

A prominent example of an industrial approach to a structurally similar compound is the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid. This compound is prepared through the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride. wikipedia.org The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. wikipedia.org This process serves as a relevant model for the industrial production of other 4-aryl-4-oxobutanoic acids.

The general scheme for this reaction involves the activation of succinic anhydride by the Lewis acid catalyst to form an acylium ion electrophile. This electrophile then attacks the electron-rich aromatic ring of a substituted benzene, such as toluene or, in the case of the target compound, phenetole (B1680304) (ethoxybenzene). Subsequent workup yields the desired 4-aryl-4-oxobutyric acid.

While Friedel-Crafts acylation is a powerful tool, its traditional implementation on an industrial scale presents challenges. researchgate.net A significant drawback is the requirement for stoichiometric, or even excess, amounts of the catalyst, which generates a large volume of acidic waste during workup, posing environmental concerns. researchgate.net This has prompted research into more sustainable and "greener" methodologies, including the use of reusable solid acid catalysts like zeolites, ion-exchange resins, and heteropolyacids to minimize waste and simplify product purification. researchgate.net

The reaction conditions for industrial-scale Friedel-Crafts acylations are carefully optimized to maximize yield and purity while ensuring safety and cost-effectiveness. Key parameters that are controlled include temperature, reaction time, solvent, and the ratio of reactants and catalyst. The choice of solvent is critical and must be inert to the reaction conditions.

Below is a representative table outlining the typical reactants and catalysts involved in the industrial synthesis of 4-aryl-4-oxobutyrates via Friedel-Crafts acylation, based on analogous preparations.

In addition to traditional chemical synthesis, biotechnological approaches are emerging for the production of some oxobutyrates. For instance, the production of 2-oxobutyrate has been achieved with high efficiency using whole-cell biocatalysis. asm.org This method utilizes microorganisms, such as Pseudomonas stutzeri, to convert a precursor, like 2-hydroxybutyrate, into the desired oxobutyrate. asm.org While this specific example relates to a different isomer, it highlights a potential future direction for more sustainable industrial production of related oxo acids.

The following table summarizes the key findings from research into both chemical and biocatalytic production methods for oxobutyrates.

Spectroscopic and Structural Elucidation of 4 2 Ethoxyphenyl 4 Oxobutyric Acid and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy serves as a cornerstone in the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods can reveal detailed information about the connectivity of atoms, the types of functional groups present, and the nature of electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. In the analysis of 4-(2-Ethoxyphenyl)-4-oxobutyric acid and its derivatives, ¹H and ¹³C NMR are primarily utilized.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For derivatives of 4-oxobutanoic acid, ¹³C NMR has been used to identify the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons. For instance, in a dimethoxy amide chalcone (B49325) derivative, the carbonyl carbons appear at characteristic downfield shifts.

The following table provides hypothetical ¹H and ¹³C NMR data for this compound based on general principles and data from similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | Triplet | ~15 |

| Ethoxy CH₂ | Quartet | ~64 |

| Butyric Acid CH₂ (alpha to COOH) | Triplet | ~30 |

| Butyric Acid CH₂ (beta to COOH) | Triplet | ~35 |

| Aromatic CHs | Multiplet | ~110-135 |

| Aromatic C-O | Singlet | ~158 |

| Aromatic C-C=O | Singlet | ~130 |

| Ketone C=O | - | ~200 |

| Carboxylic Acid C=O | - | ~175 |

| Carboxylic Acid OH | Broad Singlet | - |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the analysis of compounds structurally related to this compound, FT-IR spectroscopy has been instrumental. For a dimethoxy amide chalcone, characteristic vibrational bands were observed for the carboxylic acid -OH (broad), amide -NH, aliphatic carboxylic acid C=O, amide C=O, and conjugated C=O and C=C bonds.

For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands for the following functional groups:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic protons, usually appearing between 3100-2850 cm⁻¹.

A sharp C=O stretching band for the carboxylic acid carbonyl group around 1710 cm⁻¹.

Another sharp C=O stretching band for the ketone carbonyl group, expected around 1680 cm⁻¹.

C-O stretching vibrations for the ethoxy group and the carboxylic acid, typically found in the 1300-1000 cm⁻¹ region.

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ range.

The following table summarizes the expected FT-IR vibrational frequencies for this compound.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Carboxylic Acid C=O Stretch | ~1710 |

| Ketone C=O Stretch | ~1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl groups are the primary chromophores. Theoretical studies on similar molecules have shown that the electronic spectral properties can be explored using time-dependent density functional theory (TD-DFT). These calculations can help in assigning the observed electronic transitions. The solvent can also influence the wavelength of maximum absorption.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

For a derivative of 4-oxobutanoic acid, high-resolution mass spectrometry (HR-MS) was used to confirm the molecular formula by comparing the calculated and found [M+H]⁺ values. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the butyric acid chain and the loss of the ethoxy group.

Crystallographic Analysis for Three-Dimensional Structure Determination (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

While a crystal structure for this compound is not available in the provided search results, studies on similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and N-(4-ethoxyphenyl)-3-oxobutanamide, have been successfully characterized using this method. These studies reveal detailed information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, in the crystal structure of 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, dimers are formed through intermolecular O-H···O hydrogen bonding between the carboxylate groups.

Reaction Mechanisms and Chemical Transformations of the 4 2 Ethoxyphenyl 4 Oxobutyric Acid Framework

Fundamental Organic Reactions of the Oxobutanoic Acid Moiety

The oxobutanoic acid portion of the molecule contains two key functional groups—a ketone and a carboxylic acid—each with its own characteristic reactivity.

Carbonyl Group Reactivity (e.g., Oxidation, Reduction)

Reduction: The carbonyl group (ketone) of γ-keto acids like 4-(2-Ethoxyphenyl)-4-oxobutyric acid can be selectively reduced to a secondary alcohol, forming a γ-hydroxy acid. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). acs.orgbritannica.com The resulting γ-hydroxy acid can subsequently cyclize to form a stable five-membered ring lactone. acs.org Simpler reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing the carboxylic acid group, allowing for selective reduction of the ketone. libretexts.org

Another significant reduction method is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid to reduce the ketone directly to a methylene (B1212753) group (-CH₂-). However, this reaction is sensitive to steric hindrance, and its effectiveness can vary. stackexchange.com

Table 1: Selected Reduction Reactions of the Carbonyl Group in γ-Keto Acids

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Ketone to Alcohol | LiAlH₄ or BH₃ | γ-Hydroxy acid | Powerful reducing agents that also reduce the carboxylic acid. britannica.com |

| Ketone to Alcohol | NaBH₄ | γ-Hydroxy acid | Selectively reduces the ketone without affecting the carboxylic acid. libretexts.org |

| Ketone to Methylene | Zn(Hg), HCl (Clemmensen) | Aryl butyric acid | Can be affected by steric hindrance. stackexchange.com |

Carboxylic Acid Reactivity (e.g., Esterification, Amidation)

Esterification: The carboxylic acid group readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). This reaction, known as the Fischer esterification, is reversible. masterorganicchemistry.comchemguide.co.uk To favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Alternative methods, such as using dried Dowex H+/NaI, provide an efficient approach for this transformation. nih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This process usually requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride. Direct amidation can also be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Studies on related 4-aryl-4-oxobutanoic acids have shown that reactions with diamines can lead to the formation of amides, which may then undergo further cyclization. arabjchem.org In some cases, oxidative amidation of α-keto acids can occur, which involves decarboxylation followed by the formation of the amide bond. acs.org

Table 2: Common Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester | Reversible reaction; driven by excess alcohol or water removal. masterorganicchemistry.com |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | Requires activation of the carboxylic acid. researchgate.net |

Aromatic Ring Functionalization and Substitution Patterns (e.g., Halogenation)

The 2-ethoxyphenyl group is an activated aromatic ring due to the electron-donating nature of the ethoxy substituent (-OCH₂CH₃). This group directs incoming electrophiles to the ortho and para positions relative to itself. uci.edu

Halogenation: Halogenation, such as bromination or chlorination, is a typical electrophilic aromatic substitution reaction. mt.com It generally requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to polarize the halogen molecule, creating a potent electrophile. uci.edu For the 2-ethoxyphenyl ring, the primary sites of substitution would be the positions para (position 5) and ortho (position 3) to the ethoxy group. The bulky 4-oxobutyric acid chain might sterically hinder the ortho position, potentially favoring substitution at the para position. Photocatalytic methods for bromination using reagents like NaBr in the presence of an acid have also been developed as a milder alternative. uni-regensburg.de

Cyclization and Intramolecular Rearrangement Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, primarily through Friedel-Crafts acylation. wikipedia.org This reaction involves the electrophilic attack of the carboxylic acid's acyl group (activated by a strong acid) onto the electron-rich aromatic ring.

This intramolecular acylation typically leads to the formation of a six-membered ring, resulting in a tetralone derivative. organic-chemistry.orgrsc.org The use of polyphosphoric acid (PPA) or other strong acids facilitates this process. Specifically, the cyclization of this compound would be expected to yield 7-ethoxy-1-tetralone. google.com These reactions are fundamental in the synthesis of various polycyclic frameworks. rsc.org

Furthermore, related 4-aryl-4-oxobutanoic acids have been shown to react with binucleophiles like diamines to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones after initial amide formation and subsequent dehydration steps. arabjchem.org

Decyclization Reactions

Decyclization, or ring-opening reactions, are less common for the stable cyclic products formed from this compound, such as tetralones. However, under specific conditions, these rings can be opened. For instance, the lactones formed from the reduction and subsequent cyclization of the keto acid can be hydrolyzed back to the γ-hydroxy acid under acidic or basic conditions. While tetralone rings are generally stable, derivatives can be synthesized through cascade reactions that involve nitrogen deletion and subsequent cycloaddition, which represents a synthetic equivalent of a ring-opening/ring-forming sequence. acs.org

General Lewis Acid Catalysis in Transformations of Oxobutanoic Acids

Lewis acids play a crucial role in many transformations of oxobutanoic acids. researchgate.net Their primary function is to act as electron-pair acceptors, activating functional groups for subsequent reactions.

In the context of this compound, the most significant application of Lewis acids is in catalyzing intramolecular Friedel-Crafts acylation. wikipedia.orgnih.gov Strong Lewis acids like aluminum chloride (AlCl₃), or Brønsted acids such as sulfuric acid, are used to generate a highly electrophilic acylium ion from the carboxylic acid. wikipedia.orgrsc.org This acylium ion then attacks the aromatic ring to form the cyclic ketone. wikipedia.org Although stoichiometric amounts of the Lewis acid are often required because the product ketone can form a stable complex with the catalyst, catalytic versions using milder Lewis acids have also been developed for activated aromatic systems. wikipedia.orgnih.gov

Table 3: Role of Lewis Acids in Key Transformations

| Reaction | Lewis Acid Example | Role of Lewis Acid | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, TiCl₄, SnCl₄ | Activation of carboxylic acid to form acylium ion. wikipedia.orgrsc.org | Tetralone |

| Halogenation | FeCl₃, FeBr₃ | Polarization of the halogen molecule (e.g., Br₂) to create an electrophile. uci.edu | Halogenated aromatic ring |

Research Applications and Broader Scientific Significance of 4 2 Ethoxyphenyl 4 Oxobutyric Acid Scaffolds

Development of Novel Compounds with Research-Stage Biological Activities

Antifungal and Antimicrobial Research

There is a significant gap in the scientific literature regarding the antifungal and antimicrobial properties of 4-(2-Ethoxyphenyl)-4-oxobutyric acid and its direct derivatives. Extensive searches of chemical and biological databases did not yield any studies that have specifically evaluated this compound for its efficacy against fungal or bacterial pathogens. While research exists for other structurally related compounds, such as 4-ethoxybenzoic acid which has shown some activity against Staphylococcus aureus, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures which can profoundly impact biological activity. The absence of data in this area means that the potential of this particular chemical scaffold in the development of new antimicrobial agents is currently unknown.

Preclinical Investigations for Potential Neuroprotective Agents

Similarly, the neuroprotective potential of this compound has not been a subject of preclinical investigation, according to available scientific records. Research into neurodegenerative diseases has explored a variety of chemical entities, including the structurally related compound 4-phenylbutyric acid (4-PBA). 4-PBA has been studied for its role as a chemical chaperone and histone deacetylase inhibitor, showing some promise in models of neurodegenerative disorders. However, no such studies have been extended to this compound. The influence of the 2-ethoxy substitution on the phenyl ring on potential neuroprotective mechanisms, such as blood-brain barrier permeability or interaction with neural targets, remains uninvestigated. Consequently, there is no scientific basis to suggest a role for this compound in neuroprotection at this time.

In Silico Studies of Anticancer Activity

Computational, or in silico, studies have become a cornerstone of modern drug discovery, allowing for the prediction of a compound's potential biological activity before it is synthesized and tested in a laboratory. However, a review of the literature indicates that this compound has not been the subject of such in silico screening for anticancer activity. Molecular docking and other computational models are frequently used to assess the potential of small molecules to interact with cancer-related targets. The lack of any published in silico analysis for this specific compound means that its potential as a scaffold for the development of novel anticancer agents has not been computationally explored.

Q & A

(Basic) What are the standard synthetic routes for 4-(2-Ethoxyphenyl)-4-oxobutyric acid?

The compound is typically synthesized via Knoevenagel condensation between 2-ethoxybenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., sodium hydroxide or piperidine). Subsequent hydrolysis of the ester intermediate and decarboxylation yields the final product. Key steps include temperature control (~80–100°C for condensation) and pH adjustment during hydrolysis to isolate the carboxylic acid .

(Advanced) How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

- Solvent selection : Anhydrous ethanol or THF minimizes side reactions.

- Catalyst screening : Piperidine or morpholine enhances condensation efficiency.

- Kinetic monitoring : HPLC tracks intermediate formation to adjust reaction time.

- Design of Experiments (DOE) : Evaluates interactions between temperature, catalyst concentration, and stoichiometry. Post-reaction purification via recrystallization (ethanol/water) improves purity ≥95% .

(Basic) What analytical techniques confirm the structure of this compound?

- NMR : 1H NMR identifies ethoxy protons (δ 1.3–1.5 ppm, triplet) and aromatic protons (δ 6.8–7.5 ppm). 13C NMR confirms the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H).

- Mass spectrometry : Molecular ion peak at m/z 208.21 (C₁₁H₁₂O₄) .

(Advanced) How does X-ray crystallography resolve structural ambiguities in derivatives?

X-ray crystallography determines bond angles (e.g., C-C-O in the ethoxy group) and dihedral angles between the phenyl ring and keto-carboxylic acid chain. This clarifies steric effects influencing reactivity or bioactivity. For example, crystallographic data can distinguish rotamers caused by restricted rotation around the C-C bond adjacent to the ketone .

(Basic) What in vitro assays evaluate the bioactivity of this compound?

- Enzyme inhibition : Fluorometric assays for COX-2 or Kynurenine-3-hydroxylase (IC50 determination).

- Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli).

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .

(Advanced) How do structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replacing ethoxy with electron-withdrawing groups (e.g., fluoro) enhances enzyme binding via polar interactions.

- Chain length modification : Extending the butyric acid chain improves solubility but may reduce membrane permeability.

- Computational docking : Predicts binding modes to COX-2 or receptor targets, validated by SPR (surface plasmon resonance) for affinity measurements .

(Advanced) How should discrepancies in reported bioactivity data be addressed?

- Source variability : Compare enzyme isoforms (e.g., human vs. murine COX-2).

- Purity verification : Ensure ≥95% purity via HPLC; impurities (e.g., unreacted aldehyde) may inhibit non-specifically.

- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and cofactors (e.g., NADPH for oxidoreductases). Replicate studies with internal controls (e.g., indomethacin for COX assays) .

(Basic) What are its applications in medicinal chemistry?

- Drug precursor : Modified via amidation to create prodrugs with enhanced bioavailability.

- Enzyme inhibitor scaffolds : Derivatives target inflammatory or neurodegenerative pathways (e.g., kynurenine pathway modulation) .

(Advanced) How can metabolic stability of derivatives be improved?

- Bioisosteric replacement : Substitute ethoxy with trifluoromethoxy to reduce CYP450-mediated oxidation.

- Prodrug strategies : Esterify the carboxylic acid to improve cell permeability, with in vivo hydrolysis releasing the active form.

- In vitro microsomal assays : Measure half-life in liver microsomes to prioritize stable candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.